Product packaging for 6-Tosyl-1,6-diazaspiro[3.3]heptane(Cat. No.:CAS No. 1223573-45-2)

6-Tosyl-1,6-diazaspiro[3.3]heptane

Cat. No.: B3365439
CAS No.: 1223573-45-2
M. Wt: 252.33 g/mol
InChI Key: LSCPFHZHQQBEQT-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Organic and Medicinal Chemistry

Spirocycles, which are characterized by two rings fused at a single atom, are gaining increasing attention in drug discovery and medicinal chemistry. tandfonline.combldpharm.com Their inherent three-dimensional nature offers a significant advantage over flat aromatic systems, enabling more complex and specific interactions with biological targets. tandfonline.com This three-dimensionality can lead to improved potency, selectivity, and pharmacokinetic properties. bldpharm.comnih.gov

The introduction of spirocyclic motifs into a molecule can also favorably modulate its physicochemical properties, such as aqueous solubility and metabolic stability. bldpharm.comresearchgate.net The increased sp3 character of spirocycles is associated with a higher likelihood of success in clinical development. bldpharm.com Furthermore, the rigid or conformationally restricted nature of many spirocyclic systems, particularly those with smaller rings, can be advantageous in structure-based drug design by reducing the entropic penalty of binding to a target. tandfonline.comresearchgate.net

Overview of Azaspiro[3.3]heptanes as Advanced Chemical Scaffolds

Within the broader class of spirocycles, azaspiro[3.3]heptanes have emerged as valuable building blocks in medicinal chemistry. nih.govnih.gov These compounds, featuring a spiro[3.3]heptane core with one or more nitrogen atoms incorporated into the rings, offer a unique combination of structural rigidity and functionalizability. The nitrogen atoms provide sites for further chemical modification, allowing for the creation of diverse libraries of compounds for screening. acs.orgthieme-connect.de

The development of synthetic routes to access a variety of functionalized azaspiro[3.3]heptanes has been a key enabler of their use in drug discovery. nih.govacs.orgresearchgate.net These scaffolds are being explored as bioisosteres for other common cyclic amines, such as piperidine (B6355638) and piperazine (B1678402), offering the potential for improved properties and novel intellectual property. medchemexpress.commdpi.comnih.gov The spiro[3.3]heptane framework itself is considered a non-collinear bioisostere of a phenyl ring, further expanding its potential applications. chemrxiv.org

Specific Focus: 6-Tosyl-1,6-diazaspiro[3.3]heptane within the Spiro[3.3]heptane Family

This compound is a specific derivative within the diverse spiro[3.3]heptane family. The "tosyl" group (p-toluenesulfonyl) is a common protecting group for amines in organic synthesis. In the context of this compound, the tosyl group deactivates one of the nitrogen atoms, allowing for selective reactions at the other nitrogen. This strategic functionalization is crucial for the construction of more complex molecules.

The synthesis of diazaspiro[3.3]heptane derivatives often involves multi-step sequences. thieme-connect.denih.gov For instance, the synthesis of 1-oxa-2,6-diazaspiro[3.3]heptane (ODASE) motifs, which are related structures, can be achieved through reaction with tosyl chloride under basic conditions to provide the tosyl-protected derivative. uniba.it This highlights the importance of the tosyl group in synthetic strategies toward functionalized diazaspiro[3.3]heptanes. The ability to selectively protect one nitrogen atom paves the way for the controlled introduction of various substituents, making this compound a valuable intermediate in the synthesis of novel compounds with potential applications in medicinal chemistry.

📊 Interactive Data Table: Properties of Spirocyclic Scaffolds

FeatureDescriptionReference
Three-Dimensionality Inherent 3D structure allows for complex interactions with biological targets. tandfonline.com
Increased sp3 Character Associated with higher clinical success rates. bldpharm.com
Conformational Rigidity Reduces the entropic penalty upon binding to a target. tandfonline.comresearchgate.net
Modulation of Physicochemical Properties Can improve solubility, lipophilicity, and metabolic stability. bldpharm.comresearchgate.net
Bioisosterism Can act as a replacement for other cyclic systems like piperidine or phenyl rings. medchemexpress.comchemrxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O2S B3365439 6-Tosyl-1,6-diazaspiro[3.3]heptane CAS No. 1223573-45-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-methylphenyl)sulfonyl-1,6-diazaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-10-2-4-11(5-3-10)17(15,16)14-8-12(9-14)6-7-13-12/h2-5,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCPFHZHQQBEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201205649
Record name 6-[(4-Methylphenyl)sulfonyl]-1,6-diazaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223573-45-2
Record name 6-[(4-Methylphenyl)sulfonyl]-1,6-diazaspiro[3.3]heptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1223573-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(4-Methylphenyl)sulfonyl]-1,6-diazaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Derivatization of 6 Tosyl 1,6 Diazaspiro 3.3 Heptane Scaffolds

Transformations Involving the Tosyl-Protected Nitrogen Atom

The p-toluenesulfonyl (tosyl) group is a robust protecting group for amines, known for its stability under a wide range of reaction conditions. However, its removal is often necessary in the final stages of a synthetic sequence to yield the free amine. The cleavage of the strong nitrogen-sulfur bond in N-tosylamides can be challenging and typically requires reductive methods.

Several strategies have been developed for the detosylation of sulfonamides, which are applicable to the 6-tosyl-1,6-diazaspiro[3.3]heptane system. These methods often employ single electron transfer (SET) reagents. For instance, sodium naphthalenide is an effective reagent for the reductive cleavage of N-tosyl groups on various amines, including those in nucleoside chemistry. fiu.edu The mechanism is believed to involve an initial electron transfer from the sodium naphthalenide to the sulfonamide, leading to the fragmentation of the N-S bond. fiu.edu Another approach involves electrochemical reduction, which can offer a milder and more selective method for deprotection. researchgate.net For example, electroreduction using a platinum cathode and a magnesium anode in the presence of an arene mediator has been shown to efficiently cleave N,N-disubstituted p-toluenesulfonamides under neutral conditions. researchgate.net Additionally, a patented method describes the use of alkali metals, such as sodium, dispersed on silica (B1680970) gel as an effective reagent for the deprotection of N-tosylated secondary amines. google.com

While the tosyl group is primarily used for protection, its electron-withdrawing nature is crucial for directing the reactivity of the diazaspiro[3.3]heptane core, a feature that is exploited in subsequent functionalization steps.

Functionalization at Spiro Carbon and Azetidine (B1206935) Rings

The presence of a single unprotected secondary amine on the this compound scaffold allows for highly regioselective N-alkylation and N-arylation reactions at the N1 position.

N-Alkylation is commonly achieved through reductive amination. This versatile method involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) or sodium borohydride. thieme-connect.deuniv.kiev.ua This approach allows for the introduction of a wide variety of alkyl substituents. A stepwise procedure, where the imine is formed first followed by reduction, can lead to excellent yields. thieme-connect.de

N-Arylation is most effectively carried out using palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination. wikipedia.orgnih.govresearchgate.net This reaction has become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.org In a typical procedure, the N-tosylated diazaspiroheptane is coupled with an aryl halide (bromide or chloride) or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govresearchgate.net The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphines often providing the best results.

Reaction TypeReagents and ConditionsProduct Type
N-Alkylation Aldehyde/Ketone, NaBH(OAc)₃ or NaBH₄, Solvent (e.g., DCE, MeOH)1-Alkyl-6-tosyl-1,6-diazaspiro[3.3]heptane
N-Arylation Aryl Halide/Triflate, Pd Catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand, Base (e.g., NaOt-Bu), Solvent (e.g., Toluene (B28343), Dioxane)1-Aryl-6-tosyl-1,6-diazaspiro[3.3]heptane

Table 1: General Conditions for N-Alkylation and N-Arylation Reactions.

The strained azetidine rings within the diazaspiro[3.3]heptane scaffold are susceptible to ring-opening under certain reductive conditions. This reactivity can be harnessed for further functionalization, leading to linear amino alcohol derivatives. For the related 1-oxa-2,6-diazaspiro[3.3]heptane system, treatment with iron powder and ammonium (B1175870) chloride in an ethanol/water mixture at elevated temperatures results in the reductive opening of one of the azetidine rings to yield a C3-aminoalkylazetidinol. researchgate.netuniba.it This type of transformation highlights that strong reducing conditions can lead to cleavage of the C-N bonds within the strained ring system.

The N-tosyl group itself can influence this reactivity. N-tosyl activated aziridines, and by extension the more strained azetidines, are known to undergo nucleophilic ring-opening. researchgate.net Therefore, reductive methods that generate a nucleophilic hydride species could potentially lead to ring-opened products rather than simple modification of the scaffold.

While functionalization at the nitrogen atoms is most common, reactions can also be performed on the carbon skeleton of the spiro[3.3]heptane framework. Although direct examples on this compound are scarce in the literature, studies on related azaspiro[3.3]heptane systems demonstrate the feasibility of such transformations.

For instance, functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid have been synthesized, indicating that it is possible to introduce and manipulate functional groups at the carbon atoms adjacent to the ring nitrogens. univ.kiev.ua Similarly, the synthesis of 6,6-difluorospiro[3.3]heptane-2-carboxylic acid from a precursor containing two carboxylic acid groups at the C2 position shows that this position is accessible for chemical modification. nih.gov These examples suggest that, through appropriate synthetic design, it is possible to achieve functionalization at the C2, C3, C5, and C7 positions of the 1,6-diazaspiro[3.3]heptane core.

Palladium-Catalyzed Coupling Reactions of Diazaspiro[3.3]heptanes

Palladium-catalyzed cross-coupling reactions are a powerful tool for the derivatization of diazaspiro[3.3]heptane scaffolds. nih.gov The Buchwald-Hartwig amination, in particular, has been successfully applied to couple the free secondary amine of a protected diazaspiro[3.3]heptane with a variety of aryl and heteroaryl halides. nih.govacs.orgx-mol.com

These reactions typically employ a palladium(0) catalyst, which can be generated in situ from a palladium(II) precatalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂), and a suitable phosphine ligand. The choice of ligand is crucial for achieving high yields and accommodating a broad range of substrates. Bulky, electron-rich monophosphine or specialized bidentate phosphine ligands are often preferred. wikipedia.org The reaction is carried out in the presence of a base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), in an aprotic solvent like toluene or dioxane. researchgate.net

The utility of this methodology has been demonstrated in the synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes, showcasing the scaffold's value as a surrogate for piperazine (B1678402) in drug discovery. nih.govacs.org Given the similar reactivity of the free amine, these conditions are directly applicable to this compound for the synthesis of 1-aryl derivatives.

Catalyst SystemSubstratesKey Features
Pd(OAc)₂ / Ligand (e.g., Xantphos, BINAP)Aryl Halides, Heteroaryl HalidesHigh efficiency, broad substrate scope, good functional group tolerance.
Pd₂(dba)₃ / Ligand (e.g., RuPhos)Aryl HalidesAllows for coupling with a variety of amines and aryl partners.

Table 2: Representative Palladium Catalyst Systems for N-Arylation of Diazaspiro[3.3]heptanes.

Regioselectivity and Chemoselectivity in Chemical Transformations

The reactivity of this compound is largely governed by the electronic properties of the tosyl group, which leads to high levels of regioselectivity and chemoselectivity in its chemical transformations.

Regioselectivity: The tosyl group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the nitrogen atom to which it is attached (N6). In contrast, the unprotected nitrogen atom (N1) remains a typical secondary amine. Consequently, electrophilic reagents will overwhelmingly react at the N1 position. This predictable regioselectivity is fundamental to the utility of this compound as a building block, enabling selective N-alkylation, N-arylation, acylation, and other functionalizations at the more nucleophilic nitrogen.

Chemoselectivity: The different reactivity of the two nitrogen atoms also dictates the chemoselectivity of reactions. For example, under the conditions of a Buchwald-Hartwig amination, the reaction occurs selectively at the N1 amine without affecting the N-tosyl group. Similarly, reductive amination conditions are mild enough to selectively alkylate N1 without cleaving the tosyl group or opening the azetidine rings.

However, the choice of reagents can alter the outcome. Stronger reducing agents or more forcing conditions can lead to different chemoselective pathways. For example, as discussed previously, certain reductive conditions may preferentially lead to the cleavage and opening of the strained azetidine ring rather than reduction of the tosyl group. researchgate.netuniba.it Furthermore, harsh reductive methods designed for detosylation will selectively cleave the N-S bond while leaving the rest of the molecular framework intact, demonstrating a different facet of chemoselectivity. fiu.eduresearchgate.net This allows for a stepwise and controlled functionalization of the diazaspiro[3.3]heptane core.

Advanced Applications of 6 Tosyl 1,6 Diazaspiro 3.3 Heptane and Its Derivatives in Academic Research

Utility as a Building Block in Complex Molecule Synthesis

The spiro[3.3]heptane framework, particularly the diaza-substituted variants, has emerged as a crucial building block for creating novel, three-dimensional molecular architectures. The tosyl group in 6-Tosyl-1,6-diazaspiro[3.3]heptane often serves as a protecting group for one of the nitrogen atoms, allowing for selective functionalization at the other nitrogen. This differential reactivity is fundamental to its utility in divergent synthetic strategies.

Researchers have developed robust and scalable methods for the synthesis of various functionalized azaspiro[3.3]heptane derivatives. researchgate.netresearchgate.netthieme-connect.de For instance, concise and scalable syntheses of 2,6-diazaspiro[3.3]heptane building blocks have been reported, demonstrating their utility as structural surrogates for piperazine (B1678402) in palladium-catalyzed amination reactions. researchgate.net The development of synthetic routes to novel 2,6-diazaspiro[3.3]heptan-1-ones and their subsequent reduction provides access to a library of diverse diazaspiro[3.3]heptanes. thieme-connect.de

Furthermore, methodologies have been established for producing highly functionalized and advanced building blocks, such as 6,6-difluorospiro[3.3]heptane derivatives, on a multigram scale. nih.govnih.gov These syntheses often employ a convergent strategy, starting from precursors like 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, to construct the spirocyclic core. nih.govnih.gov The availability of these building blocks, including those derived from this compound, facilitates the exploration of novel chemical space in drug discovery programs. researchgate.netsigmaaldrich.com The design and synthesis of such three-dimensional building blocks are critical for their application in fragment-based drug discovery, enabling the construction of complex and medicinally relevant molecules. whiterose.ac.uk

Table 1: Examples of Synthesized Spiro[3.3]heptane Building Blocks and Their Applications

Building Block Synthetic Approach Application Source(s)
2,6-Diazaspiro[3.3]heptane Concise, scalable synthesis from readily available precursors. Surrogate for piperazine in Pd-catalyzed aryl amination. researchgate.net
2,6-Diazaspiro[3.3]heptan-1-ones Ring closure followed by reduction. Precursors for diverse 2,6-diazaspiro[3.3]heptane libraries. thieme-connect.de
6,6-Difluorospiro[3.3]heptane Derivatives Convergent synthesis from 1,1-bis(bromomethyl)-3,3-difluorocyclobutane. Conformationally restricted isosteres of gem-difluorocycloalkanes for drug discovery. nih.govnih.gov

Rational Design of Spiro[3.3]heptane Scaffolds for Enhanced Properties

The rational design of drug candidates often involves optimizing physicochemical and pharmacokinetic properties. The incorporation of spiro[3.3]heptane scaffolds is a key strategy to achieve this, primarily by introducing three-dimensionality and conformational rigidity. enamine.netresearchgate.net This approach marks a deliberate "escape from flatland," moving away from the predominantly planar, aromatic structures that have historically dominated medicinal chemistry. researchgate.net The inherent rigidity of the spirocyclic system can lead to a lower conformational entropy penalty upon binding to a biological target, potentially improving binding affinity. enamine.netresearchgate.net Modern drug discovery increasingly leverages such sp3-rich, stereodefined scaffolds to explore complex 3D chemical space, aiming for higher target specificity and reduced clinical attrition rates. nih.govnih.gov

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. tcichemicals.com Azaspiro[3.3]heptane scaffolds have proven to be highly effective bioisosteres for common heterocyclic motifs found in bioactive molecules. enamine.netnih.govscienceopen.com

The 2,6-diazaspiro[3.3]heptane core, often accessed from its tosylated precursor, is recognized as a valuable bioisostere for piperazine. tcichemicals.commdpi.com While piperazine is a ubiquitous scaffold in drug discovery, its flexibility and physicochemical properties can sometimes be suboptimal. The 2,6-diazaspiro[3.3]heptane motif acts as a "stretched piperazine mimic," with an increased distance between the nitrogen atoms. blumberginstitute.org This structural alteration, along with greater rigidity, can lead to improved biological profiles. For example, replacing a piperazine moiety with a diazaspiro[3.3]heptane in certain sigma-2 receptor ligands resulted in altered receptor affinity. mdpi.com Similarly, the development of 1-oxa-2,6-diazaspiro[3.3]heptane as another potential piperazine bioisostere highlights the continued interest in this class of compounds. thalesnano.com

Table 2: Comparison of Piperazine and 2,6-Diazaspiro[3.3]heptane as Bioisosteres

Property Piperazine 2,6-Diazaspiro[3.3]heptane Source(s)
Structure Flexible six-membered ring Rigid spirocyclic system blumberginstitute.org
Conformation Chair/boat interconversion Conformationally restricted enamine.netresearchgate.net
N-N Distance Standard ~50% longer ("stretched") blumberginstitute.org
Lipophilicity Generally higher Can reduce lipophilicity blumberginstitute.org

| Application | Widespread in drug discovery | Emerging bioisostere to improve properties | tcichemicals.commdpi.com |

The utility of azaspiro[3.3]heptanes as bioisosteres extends beyond mimicking piperazine. Notably, 1-azaspiro[3.3]heptane has been successfully synthesized, characterized, and validated as a bioisostere of piperidine (B6355638). enamine.netnih.govscienceopen.comresearchgate.net The key step in its synthesis involves a thermal [2+2] cycloaddition to form a spirocyclic β-lactam, which is then reduced. nih.govscienceopen.com The incorporation of the 1-azaspiro[3.3]heptane core into the anesthetic drug bupivacaine, in place of the original piperidine ring, yielded a novel, patent-free analogue with high activity. nih.govscienceopen.com This demonstrates the power of using azaspiro[3.3]heptane scaffolds to generate new intellectual property and potentially improved drug candidates. researchgate.netresearchgate.net

The introduction of a spirocyclic center dramatically impacts a molecule's shape and flexibility. Unlike flexible linear chains or monocyclic rings, spirocycles enforce a rigid, well-defined three-dimensional geometry. enamine.net This rigidity is a desirable trait in drug design because it reduces the entropic penalty paid when a flexible molecule adopts a specific conformation to bind to its target. enamine.netresearchgate.net

Bioisosteric Replacement Strategies

Investigation of this compound Derivatives as Ligands in Coordination Chemistry

While the primary focus of research on this compound and its derivatives has been in medicinal chemistry, their structural features also make them intriguing candidates for applications in coordination chemistry. The nitrogen atoms of the de-protected 2,6-diazaspiro[3.3]heptane core can act as bidentate ligands, coordinating to metal centers.

The utility of 2,6-diazaspiro[3.3]heptane building blocks has been demonstrated in palladium-catalyzed aryl amination reactions. researchgate.net In these transformations, the diazaspiro-compound itself acts as a nucleophile, but the broader context of palladium catalysis highlights the interaction of such nitrogen-containing scaffolds with transition metals. Furthermore, a related tosylated azetidine (B1206935) derivative, 3-(Bromomethyl)-1-(p-toluenesulfonyl)azetidin-3-yl)methanol, was used to prepare an imidazole-based ligand, showcasing the potential of these strained ring systems to serve as platforms for constructing more complex ligands for catalysis or materials science. researchgate.net The rigid backbone of the spiro[3.3]heptane framework could enforce specific geometries upon coordination, which is a desirable feature for designing catalysts with high selectivity.

Contribution to Novel Chemical Space in Drug Discovery Research

The 1,6-diazaspiro[3.3]heptane framework, of which this compound is a key synthetic intermediate, introduces a significant degree of three-dimensionality into molecular design. This rigid, non-planar structure is a stark contrast to the often flat, aromatic rings prevalent in many existing drugs. The exploration of this "escape from flatland" is a widely recognized strategy for improving the physicochemical and pharmacological properties of drug candidates.

The spirocyclic nature of the diazaspiro[3.3]heptane core provides a fixed orientation of its substituents, which can be a considerable advantage in achieving high-affinity and selective binding to biological targets. Specifically, the 2,6-diazaspiro[3.3]heptane isomer has been successfully employed as a bioisosteric replacement for the piperazine moiety, a common structural motif in a vast number of bioactive compounds. mdpi.comnih.govacs.orgacs.org This substitution can lead to improvements in properties such as metabolic stability and aqueous solubility. For instance, replacing a piperazine ring with a 2,6-diazaspiro[3.3]heptane has been shown to enhance target selectivity and reduce off-target cytotoxicity in certain instances.

The development of synthetic routes to functionalized azaspiro[3.3]heptanes has been a key enabler for their use in drug discovery. researchgate.netresearchgate.net These methods allow for the creation of a diverse range of derivatives, each with a unique three-dimensional shape and pattern of functional groups. This diversity is essential for exploring structure-activity relationships and for optimizing the properties of lead compounds.

Compound Class Key Structural Feature Contribution to Drug Discovery Relevant Research Findings
2,6-Diazaspiro[3.3]heptanesSymmetrical spirocyclic diamineBioisostere for piperazine, improving physicochemical properties. mdpi.comnih.govacs.orgacs.orgEnhanced selectivity and reduced cytotoxicity in some applications. mdpi.com
1,6-Diazaspiro[3.3]heptanesAsymmetrical spirocyclic diamineAccesses different chemical space compared to the 2,6-isomer.The unique vectoral projection of substituents allows for novel interactions with biological targets.
Tosylated Diazaspiro[3.3]heptanesPresence of a tosyl protecting groupEnables selective functionalization for library synthesis and can contribute to target binding.The tosyl group facilitates controlled chemical synthesis and can act as a hydrogen bond acceptor.

Future Research Directions and Opportunities for the this compound Motif

The full potential of the this compound motif and its derivatives is still being uncovered, presenting a fertile ground for future research. One of the most promising avenues is the continued exploration of this scaffold as a bioisosteric replacement for other common heterocyclic rings beyond piperazine. The unique geometric constraints of the 1,6-diazaspiro[3.3]heptane core could lead to the discovery of novel binding modes and improved selectivity for a wide range of protein targets.

Further synthetic methodology development is also a critical area of future research. The creation of more efficient and versatile routes to enantiomerically pure and diversely functionalized 1,6-diazaspiro[3.3]heptanes will be essential for their broader application in medicinal chemistry. This includes the development of novel deprotection strategies for the tosyl group that are compatible with a wider range of functional groups.

A largely unexplored area is the systematic investigation of the pharmacokinetic and toxicological profiles of derivatives of 1,6-diazaspiro[3.3]heptane. Understanding how this scaffold influences absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for its successful incorporation into drug candidates. The inherent rigidity of the spirocyclic system may offer advantages in terms of metabolic stability, as it can be less susceptible to enzymatic degradation. nih.gov

Moreover, the application of computational methods to model the conformational preferences and interaction profiles of 1,6-diazaspiro[3.3]heptane derivatives will be invaluable in guiding the design of new compounds with desired biological activities. These in silico studies can help to identify promising substitution patterns and predict the potential for target engagement.

Finally, the incorporation of the 1,6-diazaspiro[3.3]heptane motif into larger, more complex molecular architectures, such as macrocycles and covalent inhibitors, represents an exciting future direction. The unique structural features of this scaffold could impart favorable properties to these advanced therapeutic modalities.

Q & A

Q. What are the key structural features of 6-Tosyl-1,6-diazaspiro[3.3]heptane, and how do they influence its chemical reactivity?

The compound contains a rigid spirocyclic core with two fused six-membered rings sharing a single nitrogen atom. The Tosyl (p-toluenesulfonyl) group at position 6 introduces steric bulk and electron-withdrawing properties, which influence nucleophilic substitution reactions and stability. The spirocyclic structure restricts conformational flexibility, enhancing binding selectivity in biological systems .

Q. What are the common synthetic routes for this compound?

A typical method involves cyclization of bis-electrophilic precursors (e.g., tribromopentaerythritol) with p-toluenesulfonamide under basic conditions. For example, in , LiAlH4 reduction of nitrile intermediates followed by nosylation (o-nosyl chloride) yields spirocyclic products. Reaction conditions (e.g., temperature, acid catalysts) are critical for optimizing yields .

Q. Which biological targets are associated with this compound derivatives?

Studies highlight interactions with kinases (e.g., CDK1/2/5) and σ receptors, suggesting roles in cell cycle regulation and neurological disorders. The Tosyl group enhances binding to hydrophobic enzyme pockets, as seen in spirocyclic analogs .

Q. How is this compound characterized analytically?

Key techniques include:

  • NMR : Distinct signals for spirocyclic protons (e.g., δ 3.4–4.5 ppm for N-CH2 groups) and Tosyl aromatic protons (δ 7.6–7.8 ppm) .
  • HRMS : Accurate mass determination (e.g., m/z 431.1569 for a derivative in ).
  • X-ray crystallography : Confirms spiro geometry and torsional angles .

Q. What are the primary applications of this compound in drug discovery?

Its rigid scaffold serves as a piperazine surrogate to improve metabolic stability and reduce off-target effects. It is used in kinase inhibitors (e.g., anticancer agents) and peptidomimetics targeting G-protein-coupled receptors .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, and what are common pitfalls?

Yield optimization requires precise stoichiometry of cyclization agents (e.g., NaH or K2CO3) and controlled temperature. Side reactions like over-sulfonylation can occur if excess Tosyl chloride is used. Continuous flow reactors improve scalability and purity, as noted in .

Q. How do structural modifications (e.g., fluorination or methyl substitution) alter bioactivity, and what contradictions exist in reported data?

Fluorination at the spiro core (e.g., 3,3-difluoro analogs) enhances metabolic stability but may reduce σ receptor affinity compared to non-fluorinated derivatives. Contradictions in cytotoxicity data (e.g., vs. 7) may arise from assay conditions (e.g., cell line variability) .

Q. What strategies resolve discrepancies in NMR or crystallographic data for spirocyclic derivatives?

Dynamic effects (e.g., ring puckering) can cause NMR signal splitting. Using low-temperature NMR (e.g., −40°C) or deuteration stabilizes conformers. For crystallography, high-resolution data collection and Hirshfeld surface analysis clarify ambiguous geometries .

Q. How can computational methods guide the design of this compound-based therapeutics?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to kinase ATP pockets. QSAR models correlate substituent effects (e.g., Tosyl vs. benzyl groups) with IC50 values. MD simulations assess conformational stability in aqueous vs. lipid environments .

Q. What mechanistic insights explain the compound’s dual activity as both an enzyme inhibitor and receptor antagonist?

The spiro scaffold’s rigidity allows simultaneous engagement with catalytic sites (e.g., kinase ATP-binding domains) and allosteric pockets (e.g., σ receptor transmembrane regions). Kinetic studies (e.g., SPR or ITC) quantify binding affinities and cooperative effects .

Data Contradiction Analysis

  • Bioactivity Variability : Differences in reported IC50 values (e.g., vs. 7) may stem from assay protocols (e.g., enzyme source, substrate concentration). Standardized assays (e.g., ADP-Glo™ for kinases) are recommended for cross-study comparisons .
  • Synthetic Yield Discrepancies : Variances in cyclization yields (e.g., 72% in vs. 51% in ) relate to reagent purity and reaction scale. Microscale optimization (e.g., DoE) precedes large-scale synthesis .

Methodological Resources

  • Synthesis Protocols : (LiAlH4 reduction), (continuous flow reactors).
  • Characterization Tools : (HRMS), (X-ray crystallography).
  • Biological Assays : (kinase inhibition), (protein-ligand binding).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Tosyl-1,6-diazaspiro[3.3]heptane
Reactant of Route 2
Reactant of Route 2
6-Tosyl-1,6-diazaspiro[3.3]heptane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.